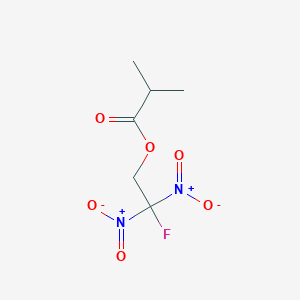![molecular formula C18H18N2 B14081478 8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is a complex organic compound with the molecular formula C18H18N2 This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles used.
Scientific Research Applications
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dibromo-11,16-diphenyl-11,16-diazapentacyclo[6.5.5.0{2,7}.0{9,13}.0^{14,18}]octadeca-2,4,6-triene-10,12,15,17-tetrone : This compound has a similar pentacyclic structure but includes bromine and phenyl groups, which alter its chemical properties .
- 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene : Another related compound with a tricyclic structure and nitrogen atoms, used for comparison in studies of reactivity and stability .
Uniqueness
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18N2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
8,16-diazapentacyclo[7.7.4.01,9.02,7.010,15]icosa-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C18H18N2/c1-3-9-15-13(7-1)17-11-5-6-12-18(17,19-15)14-8-2-4-10-16(14)20-17/h1-4,7-10,19-20H,5-6,11-12H2 |
InChI Key |
FILGWNSOKXVTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C4=CC=CC=C4NC2(C1)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


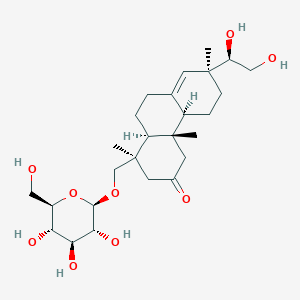
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine](/img/structure/B14081430.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)
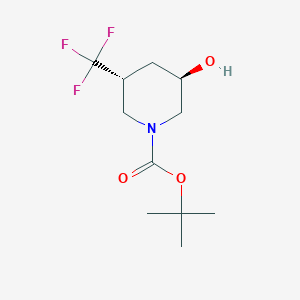
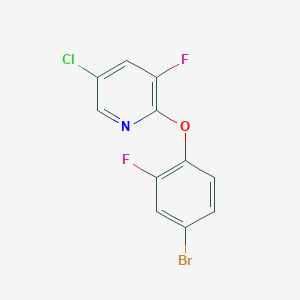
![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
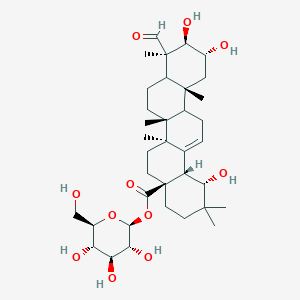
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
